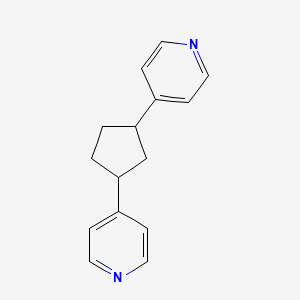
1,3-Bis(4-pyridyl)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-pyridyl)cyclopentane: is an organic compound that consists of a cyclopentane ring substituted with two pyridyl groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(4-pyridyl)cyclopentane can be synthesized through several methods. One common approach involves the coupling of 4-bromopyridine with cyclopentane-1,3-diyl bisboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction typically requires a base such as potassium carbonate and a solvent like tetrahydrofuran, under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-Bis(4-pyridyl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The pyridyl groups can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amines.
Substitution: The pyridyl groups can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, sodium iodide.
Major Products
Oxidation: Pyridyl N-oxides.
Reduction: Pyridyl amines.
Substitution: Halogenated pyridyl derivatives.
科学的研究の応用
1,3-Bis(4-pyridyl)cyclopentane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers.
Biology: The compound can be used in the design of biologically active molecules due to its ability to interact with various biological targets.
Industry: Used in the development of advanced materials, including sensors and catalysts.
作用機序
The mechanism of action of 1,3-Bis(4-pyridyl)cyclopentane largely depends on its role as a ligand. It can coordinate with metal ions through the nitrogen atoms of the pyridyl groups, forming stable complexes. These complexes can then participate in various catalytic and recognition processes, influencing molecular pathways and interactions .
類似化合物との比較
1,3-Bis(4-pyridyl)cyclopentane can be compared with other similar compounds such as:
1,3-Bis(4-pyridyl)propane: Similar in structure but with a propane backbone instead of cyclopentane, leading to different steric and electronic properties.
1,4-Bis(4-pyridyl)benzene: Contains a benzene ring, which provides aromatic stability and different coordination behavior.
1,2-Bis(4-pyridyl)ethylene: Features an ethylene linkage, offering different reactivity and coordination properties.
The uniqueness of this compound lies in its cyclopentane backbone, which imparts specific steric and electronic characteristics that influence its reactivity and coordination behavior.
生物活性
1,3-Bis(4-pyridyl)cyclopentane is a bicyclic compound characterized by a cyclopentane ring substituted with two 4-pyridyl groups. Its unique structural properties arise from the presence of nitrogen atoms in the pyridine rings, allowing it to engage in various biological and chemical interactions. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and interactions with metal ions.
- Molecular Formula : C13H12N2
- Structure : Bicyclic compound with two 4-pyridyl groups.
- Synthesis : Achieved through several methods including cycloaddition reactions and coordination chemistry.
1. Coordination Chemistry
This compound forms stable coordination complexes with various metal ions. These complexes can significantly alter the electronic properties of both the ligand and the metal center, potentially enhancing catalytic activity and optical properties.
Table 1: Coordination Complexes of this compound
| Metal Ion | Complex Type | Notable Properties |
|---|---|---|
| Cu(II) | Octahedral | Enhanced stability and catalytic activity |
| Ni(II) | Square planar | Unique electrochemical properties |
| Co(II) | Tetrahedral | Increased luminescence |
3. Neuropharmacological Potential
This compound is being investigated for its potential in treating neurodegenerative disorders. Its mechanism may involve modulation of neurotransmitter systems similar to other pyridine derivatives that act as NMDA receptor antagonists .
Case Study: Neuroprotective Effects
A study explored the effects of pyridine derivatives on neurodegeneration models, indicating that compounds with similar structures could reduce neuronal death by blocking excitotoxic pathways associated with NMDA receptor activity.
The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions and interact with biological receptors. The following mechanisms are proposed:
- Metal Ion Coordination : The nitrogen atoms in the pyridine rings facilitate the formation of stable complexes with transition metals, which can influence biological pathways.
- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially leading to neuroprotective effects.
特性
IUPAC Name |
4-(3-pyridin-4-ylcyclopentyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-15(13-5-9-17-10-6-13)11-14(1)12-3-7-16-8-4-12/h3-10,14-15H,1-2,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFLCZNYGBYLEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=NC=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














